molecular formula C15H15N3O3S2 B2471238 3-allyl-4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide CAS No. 946242-93-9

3-allyl-4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide

Cat. No. B2471238
CAS RN: 946242-93-9
M. Wt: 349.42
InChI Key: RTDPLGRWTMJRQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct information available on the synthesis of this specific compound, related compounds have been synthesized via Pd-catalyzed C-N cross-coupling .

Scientific Research Applications

Synthesis and Biological Activity

  • Compounds similar to 3-allyl-4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide have been synthesized and evaluated for microbiological activity, showing some inhibitory action against gram-positive and gram-negative microorganisms (Dabholkar & Ravi, 2010).

Antibacterial Agents

  • Novel analogs structurally related to this compound have demonstrated promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Chemical Synthesis and Properties

  • Research into compounds with a similar structure has focused on their synthesis methods and chemical properties. For example, the synthesis of 4-[(dihydro)oxazol-2-yl]-1H-pyrazol-5-amines and related compounds through cyclization of N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides has been explored (Bondarenko et al., 2015).

Vascular Endothelial Growth Factor Inhibition

  • Substituted analogs of this compound class have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity, showing efficacy in various carcinoma models (Borzilleri et al., 2006).

Biological Activity and Toxicity

  • Research has also been conducted on the biological activity and toxicity of benzoxazine and aminomethyl derivatives related to this compound, showing potential for further bioactivity studies (Rudyanto et al., 2014).

Antipsychotic Potential

  • Heterocyclic analogues, similar in structure, have been evaluated as potential antipsychotic agents, showing promising in vitro and in vivo activities (Norman et al., 1996).

Crystal Structure Analysis

  • The crystal structure of closely related compounds has been analyzed, providing insights into the molecular geometry and intermolecular interactions, which are critical for understanding their biological activities (Mabied et al., 2014).

Docking Studies and Antimicrobial Evaluation

  • Docking studies and antimicrobial evaluation have been conducted on compounds with similar structural features, offering insights into their potential pharmaceutical applications (Talupur et al., 2021).

Inhibition of Human Carbonic Anhydrases

  • Derivatives with a similar structure have been synthesized and assessed for their inhibitory potency against human carbonic anhydrase isoforms, highlighting their potential in therapeutic applications (Distinto et al., 2019).

properties

IUPAC Name

4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S2/c1-2-5-18-13(16)12(23-15(18)22)14(19)17-7-9-3-4-10-11(6-9)21-8-20-10/h2-4,6H,1,5,7-8,16H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDPLGRWTMJRQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=C(SC1=S)C(=O)NCC2=CC3=C(C=C2)OCO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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